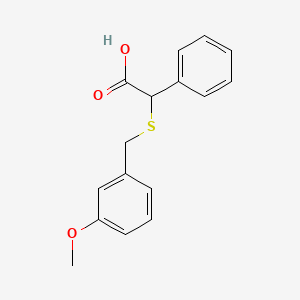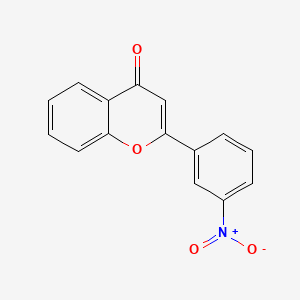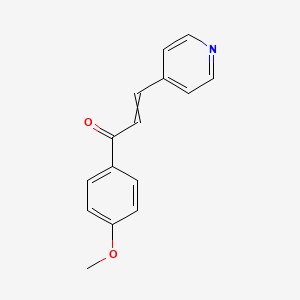
3,3'-(1,2,4,5-Tetrazine-3,6-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,2,4,5-Tetrazine-3,6-diyl)diphenol is a compound that features a tetrazine ring substituted with two phenol groups Tetrazines are a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2,4,5-tetrazine-3,6-diyl)diphenol typically involves the nucleophilic substitution of tetrazine derivatives. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with phenol under basic conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,2,4,5-tetrazine-3,6-diyl)diphenol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,2,4,5-Tetrazine-3,6-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under oxidative conditions.
Reduction: The tetrazine ring can be reduced to dihydrotetrazine.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate reagents.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrotetrazine derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
3,3’-(1,2,4,5-Tetrazine-3,6-diyl)diphenol has several applications in scientific research:
Biology: Potential use in bioconjugation reactions due to the reactivity of the tetrazine ring.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of sensors and other functional materials.
Mechanism of Action
The mechanism of action of 3,3’-(1,2,4,5-tetrazine-3,6-diyl)diphenol involves its ability to participate in cycloaddition reactions. The tetrazine ring can undergo inverse electron demand Diels-Alder reactions with various dienophiles, leading to the formation of pyridazine derivatives . This reactivity is exploited in bioconjugation and materials science applications.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Similar structure but lacks the hydroxyl groups on the phenyl rings.
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenol groups.
Uniqueness
3,3’-(1,2,4,5-Tetrazine-3,6-diyl)diphenol is unique due to the presence of phenol groups, which provide additional sites for chemical modification and enhance its reactivity in various applications. The hydroxyl groups also contribute to its potential use in hydrogen bonding and coordination chemistry.
Properties
CAS No. |
71123-38-1 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[6-(3-hydroxyphenyl)-1,2,4,5-tetrazin-3-yl]phenol |
InChI |
InChI=1S/C14H10N4O2/c19-11-5-1-3-9(7-11)13-15-17-14(18-16-13)10-4-2-6-12(20)8-10/h1-8,19-20H |
InChI Key |
YDADTNARCJIMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN=C(N=N2)C3=CC(=CC=C3)O |
Key on ui other cas no. |
71123-38-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)













